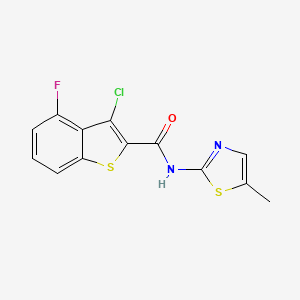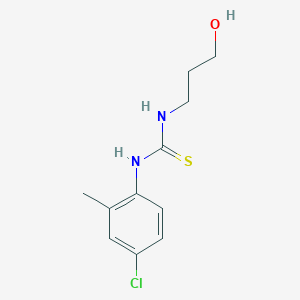
N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
Descripción general
Descripción
N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC belongs to a class of compounds called piperazinecarbothioamides, which have been shown to have a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide as a TRPV1 antagonist is well understood. TRPV1 is a cation channel that is activated by various stimuli, including heat, protons, and capsaicin. When TRPV1 is activated, it allows the influx of calcium ions into cells, which can lead to the sensation of pain, heat, and inflammation. This compound blocks the activity of TRPV1 by binding to a specific site on the channel, thereby preventing the influx of calcium ions into cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its activity as a TRPV1 antagonist. By blocking the activity of TRPV1, this compound has been shown to have analgesic and anti-inflammatory effects. This compound has also been shown to reduce the severity of neuropathic pain in animal models.
In addition to its TRPV1 antagonistic activity, this compound has been shown to have other biological activities. For example, this compound has been shown to inhibit the growth of cancer cells by inhibiting the activity of carbonic anhydrase IX. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for TRPV1. Unlike other TRPV1 antagonists, this compound does not have significant activity against other ion channels or receptors. This makes this compound a valuable tool for studying the role of TRPV1 in various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has relatively poor solubility in water, which can make it difficult to work with in some experimental systems. Additionally, this compound has been shown to have some off-target effects, particularly at high concentrations.
Direcciones Futuras
There are many potential future directions for research on N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of this compound. Another area of interest is the exploration of the potential anticancer and antimicrobial activities of this compound and related compounds. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for various types of pain and inflammation. Overall, this compound is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
N-(4-sec-butylphenyl)-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. One of the most well-known applications of this compound is its use as a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is involved in the sensation of pain, heat, and inflammation. By blocking the activity of TRPV1, this compound has been shown to have analgesic and anti-inflammatory effects.
In addition to its TRPV1 antagonistic activity, this compound has also been shown to have other biological activities. For example, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal species.
Propiedades
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(2-hydroxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-3-16(2)17-8-10-18(11-9-17)22-21(26)24-14-12-23(13-15-24)19-6-4-5-7-20(19)25/h4-11,16,25H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZOOXIFRNLCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-bromophenyl)-4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4705421.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(3,5-dimethoxybenzoyl)benzamide](/img/structure/B4705423.png)

![4-amino-8-(4-fluorophenyl)-7-(methoxymethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B4705433.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4705453.png)
![N-(4-bromophenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4705465.png)
![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4705477.png)
![5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4705481.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4705485.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4705502.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4705505.png)

![N-[2-(5-chloro-1-naphthyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4705516.png)